molecular formula C8H13Cl2N3 B1405725 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 1449117-66-1

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B1405725
CAS No.: 1449117-66-1
M. Wt: 222.11 g/mol
InChI Key: VQHLGBLVJVLMIP-UHFFFAOYSA-N
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Description

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound with the molecular formula C8H13Cl2N3. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of ATR kinase, a key regulator in the DNA damage response pathway . This interaction is crucial as ATR kinase is involved in maintaining genomic stability by sensing and responding to DNA damage. The compound’s ability to inhibit ATR kinase suggests its potential use in cancer therapy, where DNA damage response pathways are often dysregulated.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of ATR kinase can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy . Additionally, this compound may alter gene expression patterns related to cell cycle regulation and apoptosis, further contributing to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of ATR kinase by binding to its active site . This binding prevents ATR kinase from phosphorylating its substrates, thereby disrupting the DNA damage response pathway. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under ambient conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies are necessary to determine its stability, degradation, and potential long-term impacts on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting ATR kinase . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and toxicity studies are essential to ensure the safe use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, its inhibition of ATR kinase can affect metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization Additionally, its distribution within tissues can impact its therapeutic efficacy and potential side effects

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable pyrimidine derivative, followed by cyclization and subsequent purification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-d]pyrimidine scaffold .

Scientific Research Applications

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving pyrrolopyrimidine derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ethyl group and dihydrochloride salt form contribute to its distinct properties compared to other pyrrolopyrimidine derivatives .

Properties

IUPAC Name

2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLGBLVJVLMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2CNCC2=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 2
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 3
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 4
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 5
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 6
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

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